1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H19ClN4OS2 and its molecular weight is 418.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves complex heterocyclization reactions and nucleophilic displacement, aimed at generating novel chemical entities with potential biological activities. For instance, Davoodnia et al. (2008) described the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives through a series of chemical reactions starting from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similarly, Shawali et al. (2006) synthesized functionalized derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, exploring their mechanism and regioselectivity (Shawali, Ali, Ali, & Osman, 2006).
Biological Activity
The evaluation of biological activity is a significant aspect of research on these compounds. Pan et al. (2015) synthesized a series of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones and investigated their anti-inflammatory activity, finding that one derivative exhibited significant inhibition compared to the reference drug, indomethacin (Pan, Wang, Liu, Gong, & Quan, 2015). Additionally, Hossain and Bhuiyan (2009) prepared various thieno and furopyrimidine derivatives, assessing their antimicrobial activities and identifying compounds with good yield and potential antimicrobial properties (Hossain & Bhuiyan, 2009).
Antimicrobial and Antimicrobial Activities
The exploration of antimicrobial and anti-inflammatory activities is central to the research on thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. Research by Sanad et al. (2021) on thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones highlighted their potent inhibitory activities against MRSA and VRE, demonstrating the relevance of these compounds in addressing resistant bacterial infections (Sanad, Mekky, Said, & Elneairy, 2021).
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
It can be inferred from related compounds that it may interact with its target through effective binding with the active site of the target protein . This interaction could result in the inhibition of the target protein’s function, leading to downstream effects on cellular processes .
Biochemical Pathways
Therefore, inhibition of PCAF could potentially lead to changes in gene expression patterns, affecting various cellular processes .
Pharmacokinetics
Pharmacokinetic studies of related compounds suggest that they may have favorable druggability . Druggability refers to the ability of a compound to be used as a drug, considering factors such as absorption, distribution, metabolism, and excretion. These properties greatly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
Inhibition of PCAF could lead to changes in gene expression that result in the inhibition of cancer cell proliferation .
Properties
IUPAC Name |
12-[(3-chlorophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c1-12(2)6-8-23-17(25)16-15(7-9-26-16)24-18(23)21-22-19(24)27-11-13-4-3-5-14(20)10-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJHZPXXPBFSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.